molecular formula C15H11F3N4O B12625907 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-72-9

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12625907
CAS No.: 917759-72-9
M. Wt: 320.27 g/mol
InChI Key: HCNXVQCAHZQMIN-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the trifluorophenyl group and the pyridopyrimidine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluorophenyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the trifluorophenyl group, which enhances its lipophilicity and potential for crossing cell membranes. This structural feature may contribute to its higher potency and selectivity as a kinase inhibitor compared to similar compounds.

Properties

CAS No.

917759-72-9

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

4-ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H11F3N4O/c1-2-23-14-13-10(21-15(19)22-14)6-5-9(20-13)7-3-4-8(16)12(18)11(7)17/h3-6H,2H2,1H3,(H2,19,21,22)

InChI Key

HCNXVQCAHZQMIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=C(C=C3)F)F)F)N

Origin of Product

United States

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